1-(4-Methoxy-3-propoxyphenyl)propan-1-one
Description
4’-Methoxy-3’-n-propoxypropiophenone is an organic compound with the molecular formula C13H18O3. It is a derivative of propiophenone, characterized by the presence of methoxy and n-propoxy groups on the aromatic ring. This compound is used in various scientific research applications, particularly in organic synthesis and as an intermediate in the production of other chemical compounds.
Properties
IUPAC Name |
1-(4-methoxy-3-propoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-13-9-10(11(14)5-2)6-7-12(13)15-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECZVVRSYLNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)CC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-3’-n-propoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of 4’-Methoxy-3’-n-propoxypropiophenone may involve multi-step synthesis processes. These processes can include the initial preparation of intermediate compounds, followed by further functionalization to introduce the methoxy and n-propoxy groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-3’-n-propoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Scientific Research Applications
4’-Methoxy-3’-n-propoxypropiophenone is utilized in various scientific research fields, including:
Chemistry: As an intermediate in organic synthesis and the development of new chemical compounds.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3’-n-propoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and altering biochemical pathways. The presence of methoxy and n-propoxy groups can affect the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4’-Methoxypropiophenone: Lacks the n-propoxy group, making it less versatile in certain reactions.
3’-Methoxy-4’-n-propoxypropiophenone: Positional isomer with different reactivity and properties.
4’-Hydroxy-3’-methoxypropiophenone: Contains a hydroxy group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 4’-Methoxy-3’-n-propoxypropiophenone is unique due to the combination of methoxy and n-propoxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Biological Activity
1-(4-Methoxy-3-propoxyphenyl)propan-1-one is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
This compound features a methoxy group and a propoxy group attached to a phenyl ring, contributing to its unique biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Phenolic compounds are also known for their anti-inflammatory properties. The presence of methoxy and propoxy groups may enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and contribute to various diseases, including cancer . Preliminary studies suggest that this compound may exhibit antioxidant properties, although further research is needed to quantify these effects.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory responses and oxidative stress pathways. This interaction may lead to the modulation of signal transduction pathways that are critical in disease processes .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
